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Compound of Interest

Compound Name: IV-361

Cat. No.: B15585928

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity
of IV-361, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided
methodologies are intended to guide researchers in assessing the biochemical and cellular
effects of this compound.

Introduction to 1V-361

IV-361 is an orally active and selective inhibitor of CDK7 with a high degree of potency.[1]
CDKTY is a critical component of the transcription factor TFIIH and the CDK-activating kinase
(CAK) complex.[1] Through its roles in regulating transcription and the cell cycle, CDK7 has
emerged as a promising target in oncology. IV-361 demonstrates anti-tumor activity, including
the inhibition of HCT-116 cancer cell growth.[1]

Data Presentation

A summary of the in vitro inhibitory activities of IV-361 is presented in the table below.
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BENGHE

Target/Cell ]
. Assay Type Metric Value Notes
Line
Demonstrates
Kinase Inhibition high-affinity
CDKY7 Ki <50 nM o
Assay binding to CDK?7.
[1]
Indicates
Kinase Inhibition selectivity for
CDK2 Ki >1000 nM
Assay CDK7 over
CDK2.[1]
Shows low
Kinase Inhibition activity against
PLK1 Ki =5000 nM _ _
Assay Polo-like kinase
1.[1]
Effective in
inhibiting the
HCT-116 (Colon  Cell Growth _
) o Glso <100 nM growth of this
Carcinoma) Inhibition .
cancer cell line.
[1]
Peripheral Blood Cytokine Inhibits the
Mononuclear Production ICso <100 nM production of IL-
Cells (PBMCs) Inhibition 2 and IL-17.[1]

Signaling Pathway of CDK?7 Inhibition

CDKY plays a dual role in transcription and cell cycle control. As part of the general

transcription factor TFlIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA

Polymerase Il (RNAPII), which is a critical step for transcription initiation.[1] As a component of
the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2,
CDK4, and CDKB6, which are essential for cell cycle progression.[1][2] Inhibition of CDK7 by IV-
361 disrupts these processes, leading to cell cycle arrest and suppression of tumor growth.
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CDKY7 signaling and the inhibitory action of IV-361.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of IV-361.

CDKZ7 Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of CDK7 by quantifying the amount of ADP produced
in the phosphorylation reaction.

Materials:
¢ Recombinant human CDK7/Cyclin H/MAT1 enzyme complex
* CDK substrate peptide (e.g., a peptide containing the YSPTSPS sequence)

o ATP
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)

IV-361 stock solution (in DMSO)

ADP-GIlo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Microplate reader capable of measuring luminescence
Procedure:

o Compound Preparation: Prepare a serial dilution of IV-361 in kinase assay buffer. The final
DMSO concentration should not exceed 1%. Include a DMSO-only control.

o Kinase Reaction Setup:

[¢]

Add 2.5 pL of the diluted IV-361 or DMSO control to the wells of the assay plate.

[e]

Prepare a 2X enzyme solution of the CDK7 complex in kinase assay buffer.

o

Prepare a 2X substrate/ATP solution containing the CDK substrate peptide and ATP in
kinase assay buffer.

o

Add 2.5 pL of the 2X enzyme solution to each well.

[¢]

Initiate the reaction by adding 5 uL of the 2X substrate/ATP solution to each well. The final
reaction volume is 10 pL.

 Incubation: Incubate the plate at 30°C for 1 hour.
e Reaction Termination and ADP Detection:

o Add 10 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate the plate at room temperature for 40 minutes.
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o Add 20 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

o Incubate the plate at room temperature for 30 minutes.

o Data Acquisition: Measure the luminescence using a microplate reader.

o Data Analysis: Calculate the percentage of inhibition for each concentration of IV-361 relative
to the DMSO control. Determine the ICso value by fitting the data to a dose-response curve.
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Workflow for the CDK7 Kinase Assay.
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Cell Viability Assay (MTT or WST-8/CCK-8)

This protocol determines the effect of IV-361 on the proliferation of cancer cell lines, such as
HCT-116.

Materials:

HCT-116 cells (or other cancer cell line of interest)

o Complete culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin/Streptomycin
for HCT-116)[3]

e [V-361 stock solution (in DMSO)
o 96-well cell culture plates
e MTT or WST-8/CCK-8 reagent
 Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCI)
o Microplate reader capable of measuring absorbance
Procedure:
o Cell Seeding:
o Harvest and count the HCT-116 cells.

o Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 pL of
complete medium.

o Incubate the plate for 24 hours at 37°C in a 5% CO: incubator to allow for cell attachment.
e Compound Treatment:
o Prepare serial dilutions of IV-361 in complete culture medium.

o Include a vehicle control (DMSO) at the same final concentration as the highest IV-361
treatment.
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o Remove the medium from the wells and add 100 pL of the medium containing the different
concentrations of 1V-361.

 Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
* Viability Measurement:

o For WST-8/CCK-8: Add 10 pL of the WST-8/CCK-8 reagent to each well and incubate for
1-4 hours at 37°C.

o For MTT: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C. Then, remove the medium and add 150 pL of solubilization solution.

o Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for
WST-8/CCK-8, 570 nm for MTT) using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Determine the Glso value from the dose-response curve.

Western Blot Analysis of RNAPII CTD Phosphorylation

This assay directly assesses the cellular activity of IV-361 by measuring the phosphorylation
status of RNAPII, a direct substrate of CDK?7.

Materials:

e Cancer cell line (e.g., HCT-116)

o Complete culture medium

e IV-361 stock solution (in DMSO)

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

e SDS-PAGE gels and running buffer

o PVDF or nitrocellulose membranes
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o Transfer buffer

e Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies:

o

Anti-phospho-RNAPII CTD (Serb5)

[e]

Anti-phospho-RNAPII CTD (Ser2)

(¢]

Anti-total RNAPII (Rpb1l)

[¢]

Anti-GAPDH or B-actin (loading control)

o HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate
e Imaging system

Procedure:

Cell Treatment:

o Plate cells and allow them to attach overnight.
o Treat the cells with various concentrations of IV-361 for a specified time (e.g., 2-6 hours).

Protein Extraction:

o Wash the cells with ice-cold PBS and lyse them in lysis buffer.

o Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

SDS-PAGE and Western Blotting:
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[e]

Separate equal amounts of protein (e.g., 20-30 pug) on an SDS-PAGE gel.

o

Transfer the proteins to a PVDF or nitrocellulose membrane.

[¢]

Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with primary antibodies overnight at 4°C.

[e]

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

Signal Detection:
o Wash the membrane with TBST.
o Apply the ECL substrate and detect the signal using an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the
levels of phosphorylated RNAPII to total RNAPII and the loading control.
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Workflow for Western Blot Analysis of RNAPII Phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for IV-361, a Selective
CDKY Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585928#iv-361-in-vitro-assay-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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